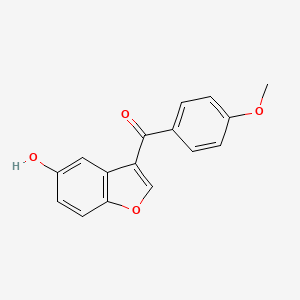

(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone

Overview

Description

(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group at the 5-position of the benzofuran ring and a methoxyphenyl group attached to the methanone moiety. It has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. This reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Transition-metal catalysis, such as palladium or copper catalysis, is also employed in some industrial processes to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The methanone moiety can be reduced to form a secondary alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of a benzofuran-3-one derivative.

Reduction: Formation of a benzofuran-3-yl alcohol.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: Exhibits potential antibacterial and antiviral activities.

Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to various receptors and enzymes. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- (5-Hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone

- (5-Hydroxy-benzofuran-3-yl)-(4-methylsulfanyl-phenyl)-methanone

- 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone

Uniqueness

(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Biological Activity

(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone, a compound with potential therapeutic applications, has garnered attention due to its unique structural characteristics and biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a methoxy-substituted phenyl group, characterized by the following molecular formula:

- Molecular Formula : C₁₆H₁₂O₄

The presence of hydroxyl and methoxy groups enhances its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including aromatic electrophilic substitution reactions. For example, using p-anisoyl chloride under acidic conditions allows for the introduction of the methoxy group at the para position of the phenyl ring .

Biological Activity

Research indicates that derivatives of benzofuran compounds exhibit a wide range of biological activities, including:

- Antiproliferative Activity : Studies have shown that related compounds display significant antiproliferative effects against various cancer cell lines. For instance, derivatives with specific substitutions on the benzofuran ring have demonstrated IC₅₀ values in the nanomolar range against HeLa and MDA-MB-231 cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | IC₅₀ (nM) | Cell Line |

|---|---|---|

| CA-4 | 180 | HeLa |

| CA-4 | 3100 | MDA-MB-231 |

| 6a | <100 | A549 |

| 11a | <100 | HT-29 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Tubulin Polymerization : Some benzofuran derivatives act as tubulin inhibitors, disrupting microtubule formation essential for cell division.

- Histone Deacetylase (HDAC) Inhibition : The compound may also function as an HDAC inhibitor, leading to altered gene expression associated with cancer progression .

Case Studies

Several studies have focused on the biological evaluation of benzofuran derivatives:

- Study 1 : A series of benzofuran derivatives were synthesized and tested for their antiproliferative activity against five human cancer cell lines. The presence of methoxy groups significantly enhanced activity, with some compounds showing up to a 38-fold increase in potency compared to their unsubstituted counterparts .

- Study 2 : Another investigation revealed that specific substitutions at the C–6 position of the benzofuran ring were critical for maintaining high antiproliferative activity. Compounds lacking these groups exhibited significantly reduced efficacy .

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound could be developed into therapeutic agents for:

- Cancer Treatment : Its ability to inhibit cell proliferation makes it a candidate for further development in oncology.

- Anti-inflammatory Drugs : The structural features may also confer anti-inflammatory properties, warranting exploration in inflammatory disease models .

Properties

IUPAC Name |

(5-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16(18)14-9-20-15-7-4-11(17)8-13(14)15/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQAOMULUVFNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350740 | |

| Record name | (5-hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5219-82-9 | |

| Record name | (5-hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.